Indeno(1,2,3-cd)pyrene, 2-fluoro-
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Overview
Description
Indeno(1,2,3-cd)pyrene, 2-fluoro- is a derivative of indeno(1,2,3-cd)pyrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are known for their presence in environmental pollutants and their potential toxic, mutagenic, and carcinogenic properties . Indeno(1,2,3-cd)pyrene, 2-fluoro- is specifically characterized by the substitution of a fluorine atom at the 2-position of the indeno(1,2,3-cd)pyrene structure .
Preparation Methods
The synthesis of indeno(1,2,3-cd)pyrene, 2-fluoro- can be achieved through various methods. One common approach involves the reaction of indeno(1,2,3-cd)pyrene with fluorine gas under controlled conditions . Another method includes the use of a diazonium intermediate formed from 2-(pyren-1-yl)aniline, which then reacts with a polycyclic aromatic moiety through intramolecular aromatic substitution . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Indeno(1,2,3-cd)pyrene, 2-fluoro- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the aromatic ring.
Common reagents and conditions used in these reactions include bromine, fluorine, nitric acid, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Indeno(1,2,3-cd)pyrene, 2-fluoro- has several scientific research applications:
Mechanism of Action
The mechanism of action of indeno(1,2,3-cd)pyrene, 2-fluoro- involves its interaction with cellular components and molecular pathways. It can bind to DNA and proteins, leading to mutations and disruptions in cellular functions . The compound is known to activate the aryl hydrocarbon receptor (AhR), which plays a role in mediating its toxic effects . This activation leads to changes in gene expression and the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Indeno(1,2,3-cd)pyrene, 2-fluoro- can be compared with other similar PAHs, such as:
Benzo(a)pyrene: Another well-known PAH with strong carcinogenic properties.
Chrysene: A PAH with four fused benzene rings, known for its mutagenic effects.
Fluoranthene: A PAH with a similar structure but different reactivity and toxicity.
The uniqueness of indeno(1,2,3-cd)pyrene, 2-fluoro- lies in its specific fluorine substitution, which can influence its chemical reactivity and biological effects .
Properties
CAS No. |
113600-21-8 |
---|---|
Molecular Formula |
C22H11F |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
10-fluorohexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8,10,12,14(19),15,17,20-undecaene |
InChI |
InChI=1S/C22H11F/c23-19-11-18-15-7-2-1-6-14(15)17-10-13-5-3-4-12-8-9-16(19)22(20(12)13)21(17)18/h1-11H |
InChI Key |
YYKWCGKWSXTZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C3C2=CC(=C6C=C5)F |
Origin of Product |
United States |
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